molecular formula C23H27NO6 B264648 7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one

7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B264648
M. Wt: 413.5 g/mol
InChI Key: UCXCNNANUKURQG-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-{[Bis(2-methoxyethyl)amino]methyl}-6-hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one, also known as BMH-21, is a synthetic compound that has been developed for its potential use in cancer treatment. This compound has been shown to have a unique mechanism of action that targets cancer cells while leaving healthy cells intact.

Mechanism of Action

7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one has a unique mechanism of action that involves the inhibition of the DNA repair enzyme PARP-1. PARP-1 is an important enzyme that repairs DNA damage in cells. In cancer cells, PARP-1 is overexpressed, which makes them more dependent on PARP-1 for survival. This compound selectively targets PARP-1 in cancer cells, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis, or programmed cell death, by activating the caspase pathway. This compound also inhibits the migration and invasion of cancer cells, which can prevent metastasis. In addition, this compound has been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin.

Advantages and Limitations for Lab Experiments

7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it suitable for high-throughput screening assays. This compound also has a unique mechanism of action that makes it a promising candidate for cancer treatment. However, this compound has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on 7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one. One direction is to optimize the synthesis method to produce higher yields of pure this compound. Another direction is to conduct more in vivo studies to evaluate the efficacy and safety of this compound in animal models. Additionally, more research is needed to understand the potential side effects of this compound and its interactions with other drugs. Finally, this compound may have potential applications in other diseases, such as neurodegenerative diseases, where PARP-1 is also overexpressed.

Synthesis Methods

7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one is a synthetic compound that was first synthesized by researchers at the University of Michigan. The synthesis method involves the reaction of 4-methoxybenzaldehyde with 7-amino-4-methylcoumarin in the presence of acetic anhydride. The resulting product is then reacted with bis(2-methoxyethyl)amine to form this compound. The synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that this compound has potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have also shown that this compound can inhibit tumor growth in mouse models of breast and lung cancer.

Properties

Molecular Formula

C23H27NO6

Molecular Weight

413.5 g/mol

IUPAC Name

(2E)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C23H27NO6/c1-27-12-10-24(11-13-28-2)15-19-20(25)9-8-18-22(26)21(30-23(18)19)14-16-4-6-17(29-3)7-5-16/h4-9,14,25H,10-13,15H2,1-3H3/b21-14+

InChI Key

UCXCNNANUKURQG-KGENOOAVSA-N

Isomeric SMILES

COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C/C3=CC=C(C=C3)OC)/C2=O)O

SMILES

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)O

Canonical SMILES

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)O

Origin of Product

United States

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